molecular formula C9H13Cl2NO B12083313 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B12083313
M. Wt: 222.11 g/mol
InChI Key: WCVLWQAUXRHIKV-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride (CAS: 2344679-64-5) is a halogenated phenylalkylamine derivative with the molecular formula C₉H₁₃Cl₂NO and a molecular weight of 222.1 g/mol . Structurally, it features a chloro substituent at the 2-position and a methoxy group at the 6-position on the phenyl ring, attached to an ethylamine backbone. Its controlled product status and storage recommendations (e.g., long-term stability under specific conditions) highlight its specialized applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

1-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H

InChI Key

WCVLWQAUXRHIKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)OC)N.Cl

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries, such as (S)-(-)-α-methylbenzylamine, enables enantioselective synthesis. In Patent WO2015159170A2 , a three-step process is described for analogous compounds:

  • Imine Formation : Condensation of 2-chloro-6-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid (PTSA) catalysis. Water is removed via azeotropic distillation using a Dean-Stark apparatus.

  • Hydrogenation : The imine intermediate is reduced under hydrogen gas (1–3 atm) using 10% Pd/C at 35–40°C.

  • Salt Formation : The free base is treated with isopropanol (IPA) and hydrochloric acid (HCl) to precipitate the hydrochloride salt.

Key Data :

StepReagents/ConditionsYieldPurity
ImineToluene, PTSA, 12 hr reflux95%98% (HPLC)
HydrogenationPd/C, H₂, 40°C88%99.5% ee
Salt FormationIPA/HCl, crystallization92%>99% (HPLC)

This method achieves high enantiomeric excess (ee) but requires specialized catalysts and stringent temperature control.

Catalytic Hydrogenation with Raney Nickel

Patent WO2008043269A1 outlines a Raney nickel-mediated route for structurally similar amines:

  • Reductive Amination : 2-Chloro-6-methoxyacetophenone reacts with ammonium citrate in tetrahydrofuran (THF) under hydrogen pressure (70°C) using Raney nickel.

  • Workup : The crude product is treated with 1N NaOH and extracted with ethyl acetate.

  • Secondary Hydrogenation : Further purification via 5% Pd/C under hydrogen at 80°C enhances purity.

Key Data :

ParameterValue
Reaction Time10–12 hr
Yield78%
Catalyst Loading6 g Raney-Ni per 6 g substrate

This method avoids chiral auxiliaries but achieves lower ee (85–90%) and requires column chromatography for final purification.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety:

  • Solvents : Toluene and ethyl acetate are favored for imine formation due to low toxicity and ease of azeotropic water removal.

  • Catalysts : Pd/C (10% loading) outperforms Raney nickel in enantioselectivity but increases costs.

Crystallization and Salt Formation

Hydrochloride salt crystallization from IPA/ethyl acetate mixtures yields >99% purity. Key parameters include:

  • Acid Concentration : 14% IPA/HCl ensures complete protonation without oversaturating the solution.

  • Cooling Rate : Slow cooling (5–10°C over 6 hr) produces uniform crystals.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesLimitations
Chiral AuxiliaryHigh ee (99.5%), no chromatographyExpensive catalysts, multi-step
Raney NickelLower cost, fewer stepsModerate ee (85%), requires chromatography

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry and Antidepressant Research

Recent studies have indicated that 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride, referred to as compound 6a-1 , exhibits significant antidepressant-like effects. In a series of experiments involving forced swim tests (FST) and open field tests (OFT), compound 6a-1 demonstrated a marked reduction in immobility time in rats, suggesting its potential efficacy in treating depressive behaviors. Specifically, it reduced immobility by 62.5%, outperforming established antidepressants like Fluoxetine and Agomelatine, which showed reductions of 50.7% and 8.4%, respectively .

Neuroprotective Effects

The neuroprotective properties of compound 6a-1 were further validated through in vitro studies using PC12 cells, a model for neuronal behavior. The compound was shown to significantly reduce apoptosis induced by corticosterone, enhancing cell survival and proliferation rates. Mechanistic studies revealed that it up-regulated levels of brain-derived neurotrophic factor (BDNF) by 42.8%, which is crucial for neuronal health and resilience .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological profile. The presence of the chloro and methoxy groups on the phenyl ring appears to influence its activity significantly. Compounds with similar structural modifications have shown varying degrees of neuroprotective effects, indicating that slight alterations can lead to substantial changes in efficacy .

Safety and Toxicity Profile

The safety profile of compound 6a-1 was assessed through acute toxicity studies, which indicated that it exhibited lower hepatotoxicity compared to Agomelatine. This finding is crucial as it suggests that compound 6a-1 may be a safer alternative in the development of new antidepressant medications .

Potential Applications Beyond Antidepressants

While the primary focus has been on its antidepressant properties, there is potential for broader applications of this compound in treating various neurological disorders due to its neuroprotective effects. Further research could explore its role in conditions characterized by oxidative stress and neuronal degeneration.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Antidepressant ActivityReduced immobility time by 62.5% in FST; superior to Fluoxetine and Agomelatine
NeuroprotectionIncreased BDNF levels; reduced apoptosis in PC12 cells
Safety ProfileLower hepatotoxicity compared to Agomelatine
Structure-Activity RelationshipModifications impact efficacy; optimal configurations identified

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The pharmacological and physicochemical properties of phenylalkylamine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl 2-Cl, 6-OMe C₉H₁₃Cl₂NO 222.1 Balanced lipophilicity (Cl) and hydrogen-bonding potential (OMe); lab scaffold
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethanamine HCl) 2,5-diOMe, 4-Me C₁₀H₁₆ClNO₂ 225.7 Psychedelic phenylalkylamine; dimethoxy groups enhance receptor affinity
(S)-1-(2-Chlorophenyl)ethan-1-amine HCl 2-Cl C₈H₁₁Cl₂N 192.1 Chiral center; simplified structure with potential CNS activity
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl 2-Cl, 6-F C₈H₁₀Cl₂FN 210.08 Increased polarity due to fluorine; may alter blood-brain barrier penetration
1-(2-Bromo-6-chlorophenyl)ethan-1-amine HCl 2-Br, 6-Cl C₈H₁₀BrCl₂N 272.9 Steric bulk from bromine; potential for unique receptor binding

Functional Group Impact

  • Methoxy Group (OMe): The 6-methoxy group in the target compound enhances solubility through hydrogen bonding compared to purely halogenated analogs (e.g., 2-chloro derivatives). However, it is less polar than hydroxyl groups, as seen in 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (CAS: 112954-19-5), which forms stronger intermolecular hydrogen bonds .
  • Halogen Substituents (Cl, F, Br): Chlorine at the 2-position increases lipophilicity, favoring membrane permeability. Bromine, being bulkier, may sterically hinder receptor interactions but could enhance binding selectivity .

Crystallographic and Solid-State Behavior

The SHELX software suite () is widely used for crystallographic analysis of such compounds. Hydrogen-bonding patterns, critical for crystal packing, differ significantly between analogs. For instance, methoxy groups may participate in weaker C–H···O interactions compared to the stronger O–H···O bonds in hydroxy-substituted derivatives .

Research and Application Insights

  • Pharmaceutical Potential: The methoxy group in the target compound may mimic natural ligands in serotonin or dopamine receptors, similar to 2C-D derivatives . Its balanced lipophilicity makes it a candidate for CNS drug development.
  • Agrochemical Applications: Chlorinated phenylalkylamines are explored as herbicide intermediates, as seen in (E)-(2,4-dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]methanone, a structurally related herbicide .
  • Limitations: The lack of in vivo data for the target compound contrasts with well-studied analogs like 2C-D, underscoring the need for further pharmacological profiling.

Biological Activity

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H12ClNO
  • Molecular Weight : 185.65 g/mol

The presence of a chloro group and a methoxy group on the phenyl ring contributes to its unique biological activity. These functional groups enhance the compound's interaction with various biological targets, influencing its pharmacodynamics.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, with results demonstrating varying degrees of effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Enterococcus faecalis8.33 µM
Escherichia coli13.40 µM

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies show that it can induce apoptosis in various cancer cell lines. Notably, it demonstrated significant effects against liver cancer cells (HEPG-2) and breast cancer cells (MCF-7), with IC50 values indicating potent activity:

Cell Line IC50 Value (µg/mL)
HEPG-212.5
MCF-715.0

Mechanistic studies reveal that the compound may act by modulating key apoptotic pathways, increasing the expression of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl2 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may bind to neurotransmitter receptors and enzymes, altering their activity and leading to physiological effects.

Interaction with Receptors

Preliminary studies suggest that this compound may influence serotonin receptors, which are crucial for mood regulation and anxiety disorders. Its structural characteristics allow it to modulate receptor activity, potentially leading to therapeutic effects similar to other phenethylamine derivatives .

Case Studies

A recent study investigated the effects of this compound on animal models exhibiting symptoms related to schizophrenia. The results indicated that it could significantly reduce hyperactivity induced by MK-801, suggesting a potential role in treating neuropsychiatric disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride, and how can purity be maximized?

  • Methodology : Begin with Friedel-Crafts alkylation of a substituted benzene ring (e.g., 2-chloro-6-methoxyphenyl) using ethylamine derivatives. Use Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Purify intermediates via column chromatography or recrystallization. Final hydrochloride salt formation is achieved by treating the free base with concentrated HCl in a non-aqueous solvent (e.g., diethyl ether). Monitor reaction progress via TLC and confirm purity using HPLC (>99%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the aromatic ring and amine group. Mass spectrometry (HRMS) validates molecular weight (calc. for C₉H₁₁Cl₂NO: 236.02 g/mol). FT-IR identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹). For crystallographic confirmation, employ X-ray diffraction with SHELX software for refinement .

Q. How does the chloro-methoxy substitution pattern influence solubility and reactivity?

  • Methodology : Compare solubility in polar (water, ethanol) vs. non-polar solvents (DCM). The electron-withdrawing Cl and electron-donating OMe groups create a dipole, enhancing solubility in polar aprotic solvents. Reactivity assays (e.g., nucleophilic substitution) can quantify the impact of substituents on reaction rates .

Advanced Research Questions

Q. How can structural isomers of this compound be distinguished analytically?

  • Methodology : Use 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents. For example, distinguish between 2-chloro-6-methoxy and 3-chloro-5-methoxy isomers by correlating coupling constants in aromatic regions. Pair with DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

  • Methodology : Conduct radioligand binding assays (e.g., ³H-labeled ligands) to measure affinity for target receptors (e.g., serotonin or adrenergic receptors). Pair with functional assays (cAMP accumulation, calcium flux) to assess agonism/antagonism. Use statistical models (e.g., Schild regression) to reconcile discrepancies between binding and efficacy data .

Q. How can hydrogen-bonding networks in crystallized samples inform supramolecular interactions?

  • Methodology : Perform single-crystal X-ray diffraction to map hydrogen bonds (e.g., N-H···Cl, OMe···H-C). Analyze using graph-set notation (e.g., R₂²(8) motifs) to identify patterns. Compare with similar structures in the Cambridge Structural Database to predict stability and co-crystallization behavior .

Q. What computational methods predict the compound’s metabolic stability in drug discovery pipelines?

  • Methodology : Use in silico tools (e.g., SwissADME, MetaSite) to predict CYP450 metabolism sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Quantify half-life (t₁/₂) and intrinsic clearance (CLint) using LC-MS/MS. Corrogate with experimental logP values to refine QSAR models .

Methodological Considerations

  • Synthesis Optimization : For scale-up, replace batch reactors with continuous flow systems to improve yield and reduce byproducts. Monitor in real-time using inline FT-IR .
  • Biological Assays : Include positive controls (e.g., known receptor agonists) and use blinded analysis to minimize bias. Validate assays with Z’-factor scores >0.5 .
  • Data Reproducibility : Archive raw spectral data in repositories (e.g., ChemSpider) and report NMR acquisition parameters (e.g., solvent, temperature) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.